molecular formula C13H20N2 B3202202 1-methyl-N-(2-methylphenyl)piperidin-4-amine CAS No. 1020964-10-6

1-methyl-N-(2-methylphenyl)piperidin-4-amine

Cat. No.: B3202202
CAS No.: 1020964-10-6
M. Wt: 204.31 g/mol
InChI Key: MBOYHTAEABVRNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(2-methylphenyl)piperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methyl group at the nitrogen atom and a 2-methylphenyl group at the 4-position. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-methylphenyl)piperidin-4-amine typically involves the reaction of 4-piperidone with 2-methylphenylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes steps such as raw material preparation, reaction monitoring, product isolation, and purification. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-methylphenyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted piperidine derivatives with various functional groups.

Scientific Research Applications

1-methyl-N-(2-methylphenyl)piperidin-4-amine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological processes and interactions at the molecular level.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1-methyl-N-(2-methylphenyl)piperidin-4-amine can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different substituents on the piperidine ring.

    N-(2-methylbenzyl)-1-(2-phenylethyl)piperidin-4-amine: Contains a phenylethyl group instead of a methyl group.

    1-methyl-N-(2-methylphenyl)-4-piperidinamine: Similar structure but with different functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Properties

IUPAC Name

1-methyl-N-(2-methylphenyl)piperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-11-5-3-4-6-13(11)14-12-7-9-15(2)10-8-12/h3-6,12,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOYHTAEABVRNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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